

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1386526

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Introduction: The Significance of a Fluorinated Pyrazole Scaffold

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1001020-14-9) has emerged as a molecule of significant interest, primarily due to the unique combination of its functional groups. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs[1][2]. The introduction of a trifluoromethyl (CF₃) group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This enhancement often translates to improved pharmacokinetic and pharmacodynamic profiles in drug candidates[3][4]. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This guide will explore the interplay of these features, which makes this compound a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical data for **3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde** are summarized below.

Property	Value	Source
CAS Number	1001020-14-9	[5][6][7]
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O	[5][6]
Molecular Weight	164.09 g/mol	[5][6]
IUPAC Name	3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde	[5]
Appearance	Typically a solid (specific color may vary)	General chemical knowledge
Storage	2-8°C, Refrigerator	[8]

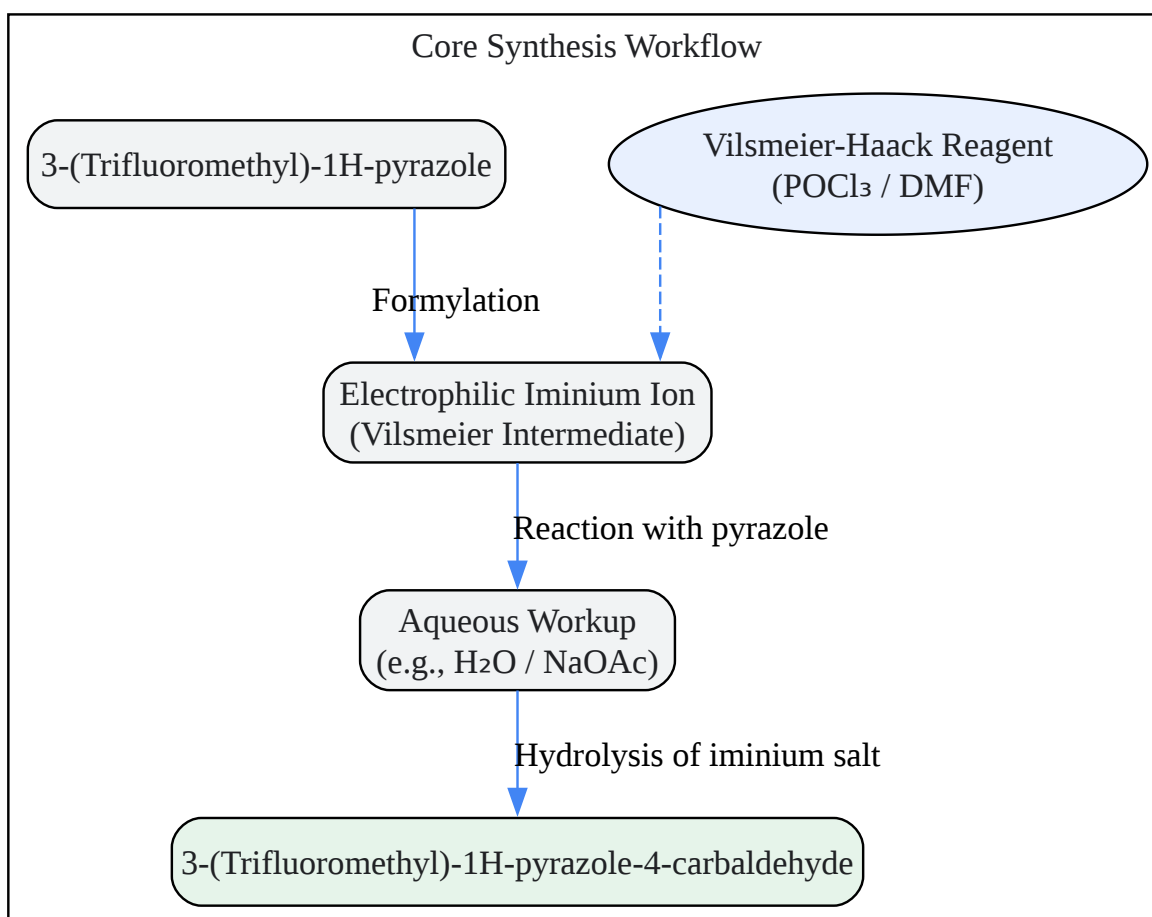
Spectroscopic Signatures (Predicted)

While detailed spectra for this specific molecule require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogs[4].

- ¹H NMR:** Expected signals include a downfield singlet for the aldehyde proton (-CHO, ~9.8-10.1 ppm), a singlet for the pyrazole ring proton (C5-H, ~8.0-8.5 ppm), and a broad singlet for the N-H proton, the chemical shift of which can vary significantly depending on solvent and concentration.
- ¹³C NMR:** Key resonances would include the aldehyde carbonyl carbon (~180-185 ppm), the carbons of the pyrazole ring, and the characteristic quartet of the trifluoromethyl carbon (-CF₃) due to C-F coupling.
- ¹⁹F NMR:** A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.
- IR Spectroscopy:** Characteristic absorption bands would be observed for the N-H stretch (~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Manufacturing Pathways

The construction of the **3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde** scaffold is most effectively achieved through formylation of a pre-existing trifluoromethyl-substituted pyrazole. The Vilsmeier-Haack reaction is a powerful and widely documented method for this transformation.^{[4][9]}



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